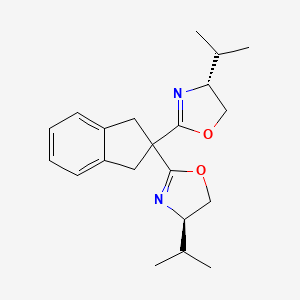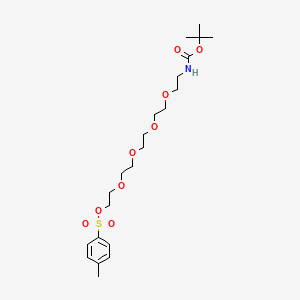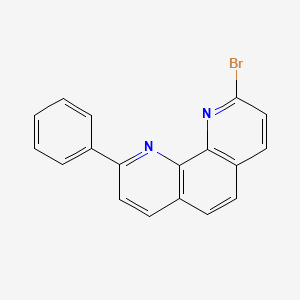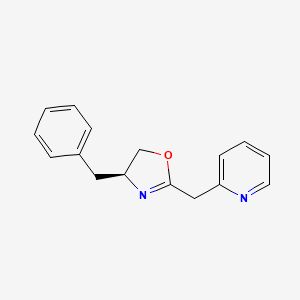
2-Chloro-9-phenyl-1,10-phenanthroline
Übersicht
Beschreibung
2-Chloro-9-phenyl-1,10-phenanthroline is a heterocyclic organic compound with the molecular formula C18H11ClN2. It is a derivative of 1,10-phenanthroline, where the 2-position is substituted with a chlorine atom and the 9-position with a phenyl group. This compound is known for its applications in coordination chemistry and its potential use in various scientific research fields .
Wissenschaftliche Forschungsanwendungen
2-Chloro-9-phenyl-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound and its metal complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-phenyl-1,10-phenanthroline typically involves the chlorination of 9-phenyl-1,10-phenanthroline. One common method is the reaction of 9-phenyl-1,10-phenanthroline with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C18H12N2+SOCl2→C18H11ClN2+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-9-phenyl-1,10-phenanthroline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Coordination Reactions: It acts as a ligand, forming complexes with metal ions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline) and thiols (e.g., thiophenol). The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coordination Reactions: Metal salts such as copper(II) chloride or iron(II) sulfate are used to form coordination complexes. These reactions are usually performed in aqueous or alcoholic solutions.
Major Products Formed
Substitution Reactions: Products include 2-amino-9-phenyl-1,10-phenanthroline and 2-thio-9-phenyl-1,10-phenanthroline.
Coordination Reactions: Complexes such as [Cu(this compound)2]Cl2 and [Fe(this compound)3]SO4 are formed.
Wirkmechanismus
The mechanism of action of 2-Chloro-9-phenyl-1,10-phenanthroline largely depends on its role as a ligand in metal complexes. These complexes can interact with biological molecules, such as DNA or proteins, through coordination bonds. The molecular targets and pathways involved include:
DNA Binding: Metal complexes of this compound can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites or metal cofactors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,10-Phenanthroline: The parent compound, which lacks the chlorine and phenyl substitutions.
2,9-Dimethyl-1,10-phenanthroline: A derivative with methyl groups at the 2 and 9 positions.
2,2’-Bipyridine: A related ligand with two pyridine rings.
Uniqueness
2-Chloro-9-phenyl-1,10-phenanthroline is unique due to its specific substitutions, which enhance its ability to form stable metal complexes and impart distinct chemical and biological properties. The presence of the chlorine atom and phenyl group can influence the electronic and steric characteristics of the compound, making it a valuable ligand in coordination chemistry .
Eigenschaften
IUPAC Name |
2-chloro-9-phenyl-1,10-phenanthroline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2/c19-16-11-9-14-7-6-13-8-10-15(12-4-2-1-3-5-12)20-17(13)18(14)21-16/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEBEWHIVDADAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 4-fluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B8199991.png)


![Bis(4-methyl-[1,1'-biphenyl]-3-yl)amine](/img/structure/B8200017.png)


![3-(6-Chloro-1-oxo-1,3-dihydro-2h-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione](/img/structure/B8200038.png)

![4-Chloro-2-(2,6-dioxopiperidin-3-yl)-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-dione](/img/structure/B8200048.png)


![4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetraaniline](/img/structure/B8200076.png)

